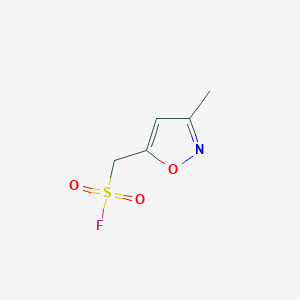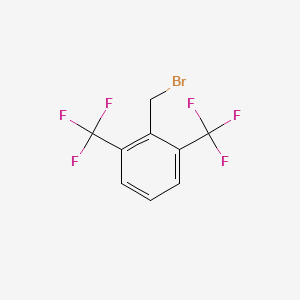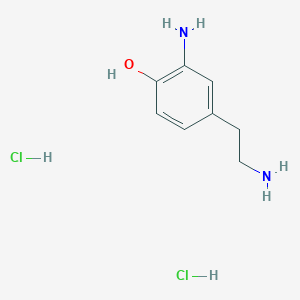![molecular formula C16H16N2O3S2 B2797887 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2319718-75-5](/img/structure/B2797887.png)
3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique structure incorporating both thiophene and furan rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. It can be used in the development of new materials with specific properties.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets.
Medicine: The compound’s structure suggests potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound’s thiophene and furan rings may interact with enzymes, receptors, or other proteins, modulating their activity. These interactions could lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological activities.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid are used in various industrial applications.
Uniqueness
3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea is unique due to its combination of thiophene and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-12(10-18-16(20)17-9-11-3-1-7-22-11)13-5-6-14(21-13)15-4-2-8-23-15/h1-8,12,19H,9-10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLYYNPBGXPCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2797806.png)
![3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2797808.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2797809.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B2797811.png)
![N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2797813.png)
![2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2797818.png)
![5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2797819.png)

![N-[(5-Oxo-7,8-dihydro-6H-quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2797821.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2797823.png)


